1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of fibroblast growth factor receptors. This compound belongs to the class of pyrrolopyridines, which are recognized for their diverse biological activities.
The compound is cataloged under the CAS number 882562-39-2 and can be found in various chemical databases such as PubChem and Ambeed. It is synthesized through specific organic reactions that involve multiple steps and reagents, reflecting its intricate structure and properties.
1H-Pyrrolo[2,3-b]pyridine derivatives are classified as heterocyclic compounds due to the presence of nitrogen atoms within their ring structures. They are often used in pharmaceutical research due to their ability to interact with biological targets.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- typically involves several key steps:
The reaction conditions are crucial; for instance, maintaining specific temperatures and reaction times can significantly affect yield and purity. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and ensure completion.
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- can be represented as follows:
The compound features a pyrrolopyridine core with various substituents that enhance its biological activity. The difluoromethyl group contributes to its lipophilicity, while the bromine and sulfonyl groups are critical for receptor binding.
1H-Pyrrolo[2,3-b]pyridine derivatives can undergo various chemical reactions:
These reactions often require careful control of conditions such as temperature and solvent choice to achieve optimal yields. Analytical techniques like NMR spectroscopy and mass spectrometry are used to characterize the products.
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine derivatives involves their interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, they inhibit downstream signaling pathways that contribute to tumor growth and metastasis.
Studies have shown that certain derivatives exhibit potent inhibitory activity against FGFRs with IC50 values in the nanomolar range. This highlights their potential as therapeutic agents in cancer treatment.
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)- has several scientific applications:
This compound exemplifies the intersection of organic synthesis and pharmacology, showcasing how intricate chemical design can lead to significant advancements in medical treatments.
The construction of the 1H-pyrrolo[2,3-b]pyridine scaffold requires sequential modifications to achieve precise functionalization. Patented routes typically begin with halogenation at the C4 position, where bromination is favored due to bromine's superior leaving-group ability in subsequent cross-coupling reactions. A critical intermediate like 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS not assigned, MW: 353.19 g/mol, SMILES: OC1=CN=C(N(S(=O)(C2=CC=CC=C2)=O)C=C3)C3=C1Br
) serves as a versatile precursor [6]. Subsequent steps involve electrophilic substitution for difluoromethyl group installation at C2, typically using difluoromethylation reagents like ClCF₂H or BrCF₂H under basic conditions. The phenylsulfonyl group is introduced early via N-sulfonylation of the pyrrole nitrogen, which both protects the NH functionality and enhances the stability of intermediates during further transformations [3] .
Table 1: Key Synthetic Intermediates for Target Compound Fabrication
Intermediate | Molecular Formula | Role in Synthesis | Reference |
---|---|---|---|
4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-ol | C₁₃H₉BrN₂O₃S | Core halogenation & protection | [6] |
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C₁₄H₈BrIN₂O₄S | Functionalized precursor for modifications | |
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- | C₈H₅BrF₂N₂ | De-protected core for N-sulfonylation | [4] |
Regioselective bromination at C4 exploits the electron-rich character of the pyrrolopyridine system. Electrophilic aromatic substitution (SEAr) occurs preferentially at C4 due to activation by the pyridine nitrogen ortho to this position. Computational studies suggest coordination of electrophiles (Br⁺) to the nitrogen lone pair facilitates this selectivity. Difluoromethylation at C2 proceeds via deprotonation-generated lithiated species, followed by nucleophilic attack on difluoromethyl halides. The C2 position's enhanced acidity (pKa ~22–25 in DMSO) compared to other ring positions enables directed metalation using strong bases like LDA or n-BuLi at cryogenic temperatures (−78°C). Kinetic control is critical to avoid polyhalogenation, with reaction monitoring indicating optimal conversion below −70°C [3] [4].
The phenylsulfonyl moiety (PhSO₂–) serves dual purposes: it prevents unwanted side reactions at the pyrrole nitrogen during electrophilic substitutions and enhances crystallinity for purification. This group reduces electron density in the π-system, moderating reactivity to enable controlled functionalization. Crucially, it prevents oxidation of the sensitive heterocycle during prolonged synthetic sequences. The sulfonyl group is readily removable using Mg/MeOH or TBAF under mild conditions, restoring the N-H functionality essential for biological activity—as demonstrated in FGFR inhibitor precursors where deprotection increased receptor binding affinity [2] [6] .
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: